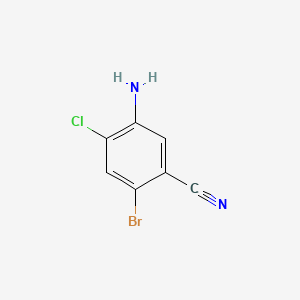

5-Amino-2-bromo-4-chlorobenzonitrile

Description

Properties

IUPAC Name |

5-amino-2-bromo-4-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNQBUNIWRQPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681485 | |

| Record name | 5-Amino-2-bromo-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-56-6 | |

| Record name | 5-Amino-2-bromo-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-bromo-4-chlorobenzonitrile (CAS 1215206-56-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-2-bromo-4-chlorobenzonitrile, a halogenated benzonitrile derivative of significant interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document synthesizes available data to offer insights into its properties, synthesis, and potential applications, particularly as a scaffold or building block in the development of novel therapeutics.

Core Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic compound featuring an aminophenyl core functionalized with bromo, chloro, and cyano groups. This unique arrangement of electron-withdrawing and -donating groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules.[1]

While specific experimental data for this compound is not widely published, its properties can be inferred from closely related analogs and supplier-provided information.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (CAS 1215206-56-6) | 2-Amino-4-chlorobenzonitrile (CAS 38487-86-4) | 4-Bromo-2-chlorobenzonitrile (CAS 154607-01-9) |

| Molecular Formula | C₇H₄BrClN₂[2] | C₇H₅ClN₂ | C₇H₃BrClN |

| Molecular Weight | 231.48 g/mol [2] | 152.58 g/mol | 216.46 g/mol |

| Appearance | Likely a solid, based on analogs | Off-white to yellow powder | White to almost white powder/crystal |

| Melting Point | Data not available | 157-162 °C[3] | 69-73 °C |

| Boiling Point | Data not available[2] | Data not available | 143 °C at 10 mmHg |

| Solubility | Expected to be soluble in organic solvents like methanol | Data not available | Soluble in Methanol |

dot graph "chemical_structure" { layout = neato; node [shape=plaintext]; edge [style=solid];

} Chemical Structure of this compound

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthetic route could involve the following key transformations:

-

Nitration: Nitration of a suitable dichlorobenzonitrile precursor.

-

Amination: Nucleophilic aromatic substitution to introduce the amino group, potentially displacing one of the chloro groups. Microwave-assisted amination has been shown to be effective for similar substrates, often proceeding without a catalyst.[4]

-

Bromination: Electrophilic bromination of the activated aromatic ring.

dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Proposed Synthesis Workflow for this compound

Reactivity Insights

The chemical reactivity of this compound is dictated by its functional groups:

-

Amino Group: The amino group is a nucleophilic center and can participate in reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions.

-

Bromo and Chloro Groups: These halogen atoms are susceptible to displacement via nucleophilic aromatic substitution, particularly when activated by the electron-withdrawing nitrile group. They are also amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide range of substituents.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering further avenues for derivatization.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzonitriles are prevalent scaffolds in medicinal chemistry, serving as key building blocks for the synthesis of a diverse array of therapeutic agents.[1] The presence of multiple reactive sites on this compound allows for the systematic exploration of chemical space to optimize biological activity.

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in molecules with demonstrated pharmacological activity. For instance, related aminobenzonitrile derivatives are precursors to kinase inhibitors.[5] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6] The anilino-pyrimidine core, which can be constructed from aminobenzonitriles, is a well-established pharmacophore in many kinase inhibitors.

The strategic placement of the amino, bromo, and chloro groups on the benzonitrile ring provides medicinal chemists with versatile handles to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as to fine-tune binding interactions with biological targets.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. Based on information from suppliers and data for structurally similar compounds, the following hazards are noted:

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H331: Toxic if inhaled.

-

H335: May cause respiratory irritation.

-

H412: Harmful to aquatic life with long lasting effects.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P311: Call a POISON CENTER or doctor/physician.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive and up-to-date safety and handling information. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Analytical Characterization

A suite of analytical techniques is essential for confirming the identity and purity of this compound. While specific spectra for this compound are not publicly available, the following outlines the expected analytical profile based on its structure and data from analogs.

Table 2: Predicted and Analogous Spectral Data

| Technique | Expected/Analogous Data for this compound |

| ¹H NMR | Aromatic protons would appear as distinct signals in the aromatic region (approx. 6.5-8.0 ppm). The amino protons would likely present as a broad singlet. |

| ¹³C NMR | Carbon signals for the aromatic ring, the nitrile group (approx. 115-120 ppm), and carbons attached to the halogens and the amino group would be observed. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), C≡N stretching of the nitrile (approx. 2220-2260 cm⁻¹), and C-Br and C-Cl stretching in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (231.48 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

| HPLC | Purity assessment would be conducted using a suitable reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a UV detector. |

Experimental Protocol for Spectroscopic Analysis (General)

The following provides a generalized experimental protocol for obtaining spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a mass range that includes the expected molecular weight.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

References

Sources

- 1. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]

- 2. CAS 1215206-56-6 | this compound - Synblock [synblock.com]

- 3. 1850282-92-6|2-Amino-4-bromo-5-chlorobenzonitrile|BLD Pharm [bldpharm.com]

- 4. Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tdcommons.org [tdcommons.org]

- 6. pubs.acs.org [pubs.acs.org]

5-Amino-2-bromo-4-chlorobenzonitrile molecular structure and weight

An In-Depth Technical Guide to 5-Amino-2-bromo-4-chlorobenzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic nitrile of interest in synthetic chemistry. The document details its molecular structure, physicochemical properties, and molecular weight. Furthermore, it outlines a plausible synthetic route and discusses potential applications in drug discovery and materials science based on the reactivity of its functional groups. A detailed protocol for its characterization using High-Performance Liquid Chromatography (HPLC) is provided, establishing a framework for quality control and validation. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Physicochemical Properties and Molecular Identity

This compound is a poly-substituted aromatic compound. Its identity is defined by its unique combination of functional groups on a benzene ring, which imparts specific reactivity and physical characteristics. The core data for this compound is summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1215206-56-6 | [1] |

| Molecular Formula | C₇H₄BrClN₂ | [1] |

| Molecular Weight | 231.48 g/mol | [1] |

| MDL Number | MFCD13195640 | [1] |

Molecular Structure

The molecular structure of this compound is foundational to its chemical behavior. The molecule consists of a central benzene ring substituted with five groups. The numbering of the benzene ring begins at the carbon atom attached to the nitrile group (C≡N) and proceeds clockwise.

-

Position 1: Cyano group (-C≡N)

-

Position 2: Bromo group (-Br)

-

Position 4: Chloro group (-Cl)

-

Position 5: Amino group (-NH₂)

The presence of electron-withdrawing groups (nitrile, bromo, chloro) and an electron-donating group (amino) creates a complex electronic environment, making the compound a versatile intermediate for further chemical modifications.

Caption: 2D molecular structure of this compound.

Synthesis Pathway

The rationale for this multi-step synthesis involves the sequential introduction of the required functional groups, leveraging the directing effects of the substituents present at each stage. The nitro group is introduced first to be later reduced to the amine, and bromination is performed at a subsequent step.

Sources

A Technical Guide to the Spectroscopic Analysis of 5-Amino-2-bromo-4-chlorobenzonitrile: A Predicted ¹H and ¹³C NMR Study

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Amino-2-bromo-4-chlorobenzonitrile. In the absence of publicly available experimental spectra for this specific compound, this document leverages fundamental principles of NMR spectroscopy and empirical data from analogous structures to offer a robust, predictive interpretation. The guide is designed to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering insights into the structural elucidation of polysubstituted aromatic compounds. Included are detailed predictions of chemical shifts and coupling patterns, a standard operating procedure for NMR data acquisition, and a discussion of the underlying principles governing the spectral features of the title compound.

Introduction: The Central Role of NMR in Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Its ability to probe the electronic environment of individual nuclei within a molecule provides a wealth of information, including connectivity, stereochemistry, and even intermolecular interactions. For drug development professionals, NMR is indispensable for confirming the identity and purity of synthesized compounds, characterizing metabolites, and studying drug-protein interactions.

This compound is a highly substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. A thorough understanding of its spectroscopic properties is paramount for its effective utilization in research and development. This guide provides a detailed, predicted analysis of its ¹H and ¹³C NMR spectra, offering a baseline for the characterization of this and structurally related compounds.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to be relatively simple, with distinct signals for the aromatic protons and the amine protons. The chemical shifts are heavily influenced by the electronic effects of the four substituents on the benzene ring.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.5 - 7.8 | Singlet | H-3 |

| ~ 6.8 - 7.1 | Singlet | H-6 |

| ~ 4.0 - 5.5 | Broad Singlet | -NH₂ |

Rationale for Predictions:

-

Aromatic Protons (H-3 and H-6): The benzene ring has two remaining protons at positions 3 and 6. Due to the substitution pattern, these protons are not adjacent and therefore will appear as singlets, with no observable proton-proton coupling.

-

H-3: This proton is situated between a bromine atom and a chlorine atom. Both are electron-withdrawing through induction, which would deshield the proton and shift it downfield.

-

H-6: This proton is positioned between an amino group and a cyano group. The amino group is a strong electron-donating group through resonance, which will shield this proton and shift it upfield compared to H-3. The cyano group is electron-withdrawing, but the effect of the amino group is expected to be dominant in determining the chemical shift of H-6. Aromatic protons on a benzene ring typically appear in the range of 6.5-8.0 ppm[1].

-

-

Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates[1]. The predicted range of 4.0 - 5.5 ppm is a general estimate. In a protic solvent, this signal may be broader or even exchange with the solvent, potentially disappearing from the spectrum.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the six carbons of the benzene ring and the one carbon of the nitrile group. The chemical shifts of the carbon atoms are influenced by the electronegativity and resonance effects of the attached substituents. The chemical shift range for carbon atoms is significantly larger than for protons, typically spanning from 0 to over 200 ppm.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-5 |

| ~ 135 - 140 | C-4 |

| ~ 130 - 135 | C-3 |

| ~ 120 - 125 | C-6 |

| ~ 115 - 120 | C-1 |

| ~ 110 - 115 | C-2 |

| ~ 115 - 120 | -CN |

Rationale for Predictions:

-

C-1: This carbon is attached to the electron-withdrawing cyano group and is adjacent to the electron-donating amino group and the electron-withdrawing bromine atom. Its chemical shift will be a balance of these effects.

-

C-2: This carbon is directly bonded to the bromine atom, which will cause a downfield shift.

-

C-3: This carbon is a protonated aromatic carbon and its chemical shift will be influenced by the adjacent bromine and chlorine atoms.

-

C-4: This carbon is bonded to the chlorine atom, leading to a significant downfield shift due to chlorine's electronegativity.

-

C-5: This carbon is attached to the strongly electron-donating amino group, which will cause a significant upfield shift compared to an unsubstituted benzene carbon. However, its position relative to the other substituents will also play a role.

-

C-6: This protonated aromatic carbon is adjacent to the electron-donating amino group, which will cause it to be shielded and appear at a relatively upfield chemical shift for an aromatic carbon.

-

Nitrile Carbon (-CN): The carbon of the nitrile group typically appears in the range of 110-125 ppm.

Molecular Structure and Numbering Scheme

Caption: Molecular structure of this compound with IUPAC numbering.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

4.1. Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The choice of solvent can influence the chemical shifts, so it should be reported with the data. DMSO-d₆ is often a good choice for polar compounds containing amino groups as it can participate in hydrogen bonding.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

4.2. Instrument Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is standard.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds.

-

Number of Scans: For a sample of this concentration, 8-16 scans should provide an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence with NOE is typically used.

-

Spectral Width: Set a spectral width of approximately 220-250 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

4.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Tetramethylsilane (TMS) can also be used as an internal standard at 0 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons. Pick and label the peaks in both the ¹H and ¹³C spectra.

Experimental Workflow Diagram

Caption: A generalized workflow for the preparation and NMR analysis of a small organic molecule.

Conclusion

This technical guide has presented a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By applying fundamental principles of NMR spectroscopy and considering the electronic effects of the various substituents, a reliable set of predicted chemical shifts and coupling patterns has been established. This information, coupled with the provided experimental protocol, serves as a valuable resource for any researcher working with this compound or structurally similar molecules. It is anticipated that this guide will facilitate the rapid and accurate characterization of novel compounds in the ongoing quest for new therapeutic agents and other valuable chemical entities.

References

- Sundaraganesan, N., et al. (2011). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Journal of Molecular Structure, 985(1), 148-156.

- Li, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7899.

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

- Oshikawa, T., et al. (2019). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 57(10), 789-795.

- Yu, S., et al. (2003). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 41(10), 837-842.

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

- Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834.

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Rogue Chem. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Reddit. How does solvent choice effect chemical shift in NMR experiments?. [Link]

-

University of California, Berkeley. Small molecule NMR sample preparation. [Link]

- Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(5), 491-500.

-

University College London. Chemical shifts. [Link]

- Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 3, pp. 231-402). Pergamon.

-

University College London Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

- Claramunt, R. M., et al. (2018).

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

- Ohtani, H., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 21(18), 6649.

-

Chemistry with Caroline. How to Interpret Chemical Shift in the Carbon-13 NMR. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Amino-2-bromo-4-chlorobenzonitrile

This guide provides a detailed analysis of the anticipated mass spectrometry fragmentation pattern of 5-Amino-2-bromo-4-chlorobenzonitrile, a polysubstituted aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. This document moves beyond a simple cataloging of potential fragments to explain the underlying principles governing the molecule's behavior under mass spectrometric conditions, thereby offering a predictive framework for its identification and characterization.

Introduction: The Structural Context of Fragmentation

This compound (C₇H₄BrClN₂) possesses a unique combination of functional groups on a benzene ring: a primary amine (-NH₂), a nitrile (-CN), and two different halogen atoms (Bromine and Chlorine).[1] This substitution pattern creates a complex interplay of electronic effects and bond strengths that dictates the fragmentation cascade upon ionization. Understanding this pattern is crucial for unambiguous compound identification, metabolite studies, and quality control in synthetic processes.

The initial step in electron ionization mass spectrometry (EI-MS) is the removal of an electron to form a molecular ion (M⁺•).[2][3] For aromatic systems, the molecular ion peak is typically strong and readily identifiable due to the inherent stability of the aromatic ring.[4] The presence of nitrogen in the amino group will result in a molecular ion with an odd nominal mass, a key diagnostic feature known as the Nitrogen Rule.[5][6][7]

The molecular weight of this compound is approximately 231.48 g/mol .[1] However, the presence of bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br:⁸¹Br ≈ 1:1 and ³⁵Cl:³⁷Cl ≈ 3:1), will result in a distinctive isotopic cluster for the molecular ion and any fragments containing these halogens. This isotopic signature is a powerful tool for confirming the presence and number of these halogen atoms in any given ion.

The Proposed Fragmentation Pathway: A Cascade of Stability-Driven Cleavages

The fragmentation of the this compound molecular ion is expected to proceed through a series of competitive and sequential cleavages, governed by the relative stability of the resulting fragment ions and neutral losses. This concept is often generalized by Stevenson's Rule, which posits that the positive charge will preferentially reside on the fragment with the lower ionization energy.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for analyzing a solid sample like this compound via EI-MS would involve the following steps:

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Vaporization: The probe is heated to vaporize the sample into the ion source.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of the molecular ion (M⁺•).

-

Fragmentation: The energetically unstable molecular ion undergoes fragmentation within the ion source.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Acquisition: The data is processed to generate a mass spectrum, which plots the relative intensity of the ions as a function of their m/z ratio.

The proposed fragmentation pathway is visualized in the following diagram and detailed in the subsequent sections.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Initial Fragmentation: The Facile Loss of a Bromine Radical

The initial and most probable fragmentation event is the cleavage of the C-Br bond to lose a bromine radical (•Br). This is anticipated due to the C-Br bond being the weakest of the substituent-ring bonds. This cleavage results in the formation of a relatively stable aryl cation.

-

[M]⁺• → [M - Br]⁺ + •Br

The resulting fragment, [M - Br]⁺ , will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom, with peaks at approximately m/z 151 and 153 in a 3:1 ratio.

Competitive Fragmentation: Loss of a Chlorine Radical

While less favorable than bromine loss, the cleavage of the C-Cl bond to expel a chlorine radical (•Cl) is another viable initial fragmentation pathway.

-

[M]⁺• → [M - Cl]⁺ + •Cl

The [M - Cl]⁺ fragment will show an isotopic signature for a molecule with one bromine atom, with peaks of nearly equal intensity at m/z 195 and 197.

Fragmentation of the Nitrile Group: Elimination of Hydrogen Cyanide

A characteristic fragmentation for aromatic nitriles is the loss of a neutral hydrogen cyanide (HCN) molecule.[1] This can occur from the molecular ion or from subsequent fragment ions.

-

[M]⁺• → [M - HCN]⁺• + HCN

The loss of HCN from the molecular ion would produce a radical cation, [M - HCN]⁺• , with a complex isotopic pattern due to the presence of both bromine and chlorine.

More likely is the sequential loss of HCN after an initial halogen loss. For instance, the [M - Br]⁺ fragment can further fragment by losing HCN:

-

[M - Br]⁺ → [M - Br - HCN]⁺ + HCN

This would yield a fragment ion, [M - Br - HCN]⁺ , with an isotopic pattern for a single chlorine atom at m/z 124 and 126.

The Amino Group's Influence and Subsequent Fragmentations

The amino group plays a significant role in stabilizing the molecular ion and directing fragmentation. While direct cleavage of the C-NH₂ bond is less common for aromatic amines, the amino group can influence the electronic structure of the ring and the stability of the resulting cations. For aromatic amines, the molecular ion is often intense, and a common fragmentation is the loss of HCN, which involves the nitrogen atom.[6]

Further fragmentation of the di-halogen-lost fragment can also occur:

-

[M - Br - Cl]⁺ → Further Fragments

The ion at m/z 116, [M - Br - Cl]⁺ , can undergo further fragmentation, such as the loss of HCN to yield a fragment at m/z 89.

Tabulated Summary of Predicted Fragments

The following table summarizes the key predicted fragments, their mass-to-charge ratios (m/z), and the neutral losses responsible for their formation. The m/z values are given for the most abundant isotopes (⁷⁹Br and ³⁵Cl).

| Fragment Ion | Proposed Structure | m/z (most abundant isotopes) | Neutral Loss | Notes |

| [M]⁺• | This compound radical cation | 230, 232, 234 | - | Molecular ion with characteristic Br and Cl isotopic pattern. |

| [M - Br]⁺ | 5-Amino-4-chloro-benzonitrile cation | 151, 153 | •Br | Expected to be a major fragment. Shows a 3:1 isotopic pattern for one Cl. |

| [M - Cl]⁺ | 5-Amino-2-bromo-benzonitrile cation | 195, 197 | •Cl | Shows a 1:1 isotopic pattern for one Br. |

| [M - HCN]⁺• | 1-Bromo-3-chloro-5-aminobenzene radical cation | 203, 205, 207 | HCN | Loss of hydrogen cyanide from the molecular ion. |

| [M - Br - HCN]⁺ | 4-Chloro-aniline cation derivative | 124, 126 | •Br, HCN | Sequential loss. Shows a 3:1 isotopic pattern for one Cl. |

| [M - Br - Cl]⁺ | 5-Amino-benzonitrile cation | 116 | •Br, •Cl | Loss of both halogens. |

Conclusion: A Predictive Framework for Spectroscopic Analysis

The mass spectrometry fragmentation of this compound is predicted to be dominated by the initial loss of a bromine radical, followed by competitive and sequential losses of a chlorine radical and hydrogen cyanide. The resulting mass spectrum will be characterized by a series of isotopic clusters that are diagnostic for the number of bromine and chlorine atoms in each fragment. This in-depth guide provides a robust framework for interpreting the mass spectrum of this molecule, aiding in its unequivocal identification and characterization in complex matrices. The principles outlined here, rooted in the fundamental concepts of ion stability and reaction energetics, are broadly applicable to the analysis of other polysubstituted aromatic compounds.

References

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link])

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link])

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link])

-

RSC Publishing. (2024, February 6). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Retrieved from [Link])

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link])

-

YouTube. (2023, January 24). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. Retrieved from [Link])

-

YouTube. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link])

-

ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link])

-

RSC Publishing. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Phenols. Retrieved from [Link])

-

NIH. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link])

-

Chemistry LibreTexts. (2022, July 4). 6.5: Amine Fragmentation. Retrieved from [Link])

-

YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link])

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews. (2024, June 28). Retrieved from [Link])

Sources

- 1. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Mass Spectrometry of Amines [jove.com]

- 6. whitman.edu [whitman.edu]

- 7. m.youtube.com [m.youtube.com]

Solubility profile of 5-Amino-2-bromo-4-chlorobenzonitrile in common lab solvents

An In-depth Technical Guide to the Solubility Profile of 5-Amino-2-bromo-4-chlorobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the solubility profile for this compound (CAS No. 1215206-56-6), a substituted benzonitrile with significant potential as a building block in medicinal chemistry and materials science. Recognizing the critical role of solubility in reaction kinetics, formulation development, and biological availability, this document synthesizes theoretical principles with actionable experimental protocols. We will dissect the molecule's structural attributes to predict its behavior in various common laboratory solvents and provide a gold-standard, step-by-step methodology for its quantitative determination. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical approach to characterizing this compound.

Introduction: The Imperative of Solubility Characterization

This compound is a halogenated and aminated aromatic nitrile.[1] Its molecular structure presents a unique combination of functional groups that make it a valuable intermediate in organic synthesis.[2][3] However, the successful application of any chemical entity in research and development pipelines, particularly in drug discovery, is fundamentally dependent on its physicochemical properties. Among these, solubility is paramount.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate governs its behavior in virtually every experimental and physiological system. Poor solubility can create significant hurdles, from impeding reaction progress and complicating purification to hindering in vitro screening and resulting in low or erratic bioavailability.[4] Therefore, the early and accurate characterization of a compound's solubility in a range of relevant solvents is not merely a data-gathering exercise; it is a critical step in risk mitigation and resource optimization.

As there is a notable absence of specific, quantitative solubility data for this compound in the public domain, this guide aims to fill that gap.[5] We provide the theoretical framework to anticipate its solubility and a validated experimental protocol to empower researchers to generate this crucial data with confidence.

Physicochemical Profile and Structural Analysis

To understand the solubility of this compound, we must first examine its core physicochemical properties and molecular structure. These features dictate the intermolecular forces at play between the solute and potential solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1215206-56-6 | [1] |

| Molecular Formula | C₇H₄BrClN₂ | [1] |

| Molecular Weight | 231.48 g/mol | [1] |

| Appearance | White to off-white crystalline solid (Typical for similar compounds) | N/A |

| Storage | Store in a dry, sealed container | [1] |

The molecule's structure is the primary determinant of its solubility.

Caption: Chemical structure of this compound.

Key Structural Features Influencing Solubility:

-

Benzene Ring: The core aromatic ring is non-polar and hydrophobic, favoring interactions with non-polar solvents.

-

Amino Group (-NH₂): This is a polar, basic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly increases the potential for interaction with polar, protic solvents.

-

Nitrile Group (-C≡N): The cyano group is highly polar and can act as a hydrogen bond acceptor.[6][7] It contributes significantly to the molecule's overall dipole moment.

-

Halogen Substituents (-Br, -Cl): The bromine and chlorine atoms increase the molecular weight and introduce polar C-X bonds. However, their overall contribution tends to be more hydrophobic, reducing water solubility.

Theoretical Solubility Profile: A Predictive Analysis

Based on the principle of "like dissolves like," we can predict the qualitative solubility of this compound across a spectrum of common laboratory solvents. The molecule possesses both non-polar (aromatic ring, halogens) and polar (amino, nitrile) characteristics, suggesting a nuanced solubility profile.

Caption: Predicted solute-solvent interactions and resulting solubility.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol):

-

Water: Solubility is expected to be very low. While the amino and nitrile groups can hydrogen bond with water, the large, hydrophobic surface area of the halogenated benzene ring is likely to dominate, leading to unfavorable energetics for dissolution.[8]

-

Alcohols (Methanol, Ethanol): Solubility should be significantly higher than in water. The alkyl chains of alcohols are less polar than water, better accommodating the non-polar regions of the solute, while the hydroxyl group readily forms hydrogen bonds with the solute's amino and nitrile functions.[8]

-

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile):

-

This class of solvents is predicted to be the most effective. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) have strong dipole moments that can effectively solvate the polar -NH₂ and -C≡N groups, and their lack of a strong hydrogen-bonding network (compared to water) allows them to accommodate the non-polar aromatic core more easily.

-

-

Non-Polar Solvents (e.g., Hexane, Toluene):

-

Solubility is expected to be poor. The energy gained from weak van der Waals interactions between the solvent and the aromatic ring is insufficient to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) between the solute molecules in their solid, crystalline state.

-

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform):

-

Moderate solubility is anticipated. These solvents have a slight polarity that can interact with the solute's polar groups, but they are also effective at solvating the aromatic ring.

-

Gold-Standard Protocol: Quantitative Equilibrium Solubility Determination via the Shake-Flask Method

To move beyond theoretical predictions, rigorous experimental determination is necessary. The saturation shake-flask method is the universally recognized gold standard for measuring equilibrium solubility, providing thermodynamically accurate data.[5][9]

This protocol is designed as a self-validating system. The key principle is to create a saturated solution in equilibrium with an excess of the solid solute at a controlled temperature.[5] The concentration of the dissolved solute in the liquid phase then represents its solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Experimental Protocol

A. Materials and Equipment

-

This compound (purity >98%)

-

High-purity solvents (HPLC grade or equivalent)

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Positive displacement pipette or calibrated glass pipette

-

Orbital shaker or rotator with temperature control

-

Benchtop centrifuge with appropriate vial adapters

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes for dilutions

-

Validated analytical system (e.g., HPLC-UV, LC-MS) for quantification

B. Step-by-Step Procedure

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) directly into a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[5]

-

Using a calibrated pipette, add a precise volume of the selected solvent (e.g., 1.0 mL) to the vial.

-

Securely cap the vial to prevent any solvent loss due to evaporation.

-

Prepare a minimum of three replicate samples for each solvent to ensure statistical validity.[10]

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples at a consistent speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most small molecules.[11][12] Preliminary experiments can be run to confirm the time required to reach a plateau in concentration.[10]

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of excess solid in each vial. This is a critical validation step.

-

Remove the undissolved solid by centrifuging the vials at high speed (e.g., 10,000 x g for 10 minutes). Alternatively, for less volatile solvents, filter the suspension through a chemically compatible syringe filter (e.g., PTFE).

-

-

Sampling and Dilution:

-

Carefully withdraw a precise aliquot of the clear supernatant, taking care not to disturb the solid pellet.

-

Perform an accurate serial dilution of the aliquot into a suitable mobile phase or solvent for analysis. The dilution factor must be chosen to bring the final concentration within the linear dynamic range of the analytical instrument. Record the dilution factor meticulously.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated, stability-indicating analytical method (HPLC-UV is common).

-

Construct a calibration curve using standards of known concentration to determine the concentration of the diluted sample.

-

C. Data Calculation

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = [Concentration from analysis (mg/mL)] x [Dilution Factor]

-

Data Summary and Interpretation

The following table is provided as a template for researchers to populate with their experimentally determined data. Comparing solubility across solvents with different properties (e.g., polarity index, hydrogen bonding capacity) will provide a comprehensive understanding of the compound's behavior.

Table 2: Experimental Solubility Data Template for this compound at 25°C

| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Water | Polar Protic | 10.2 | TBD | TBD | |

| Methanol | Polar Protic | 5.1 | TBD | TBD | |

| Ethanol | Polar Protic | 4.3 | TBD | TBD | |

| Acetonitrile | Polar Aprotic | 5.8 | TBD | TBD | |

| Acetone | Polar Aprotic | 5.1 | TBD | TBD | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | TBD | TBD | |

| Dichloromethane (DCM) | Chlorinated | 3.1 | TBD | TBD | |

| Toluene | Non-Polar | 2.4 | TBD | TBD | |

| Hexane | Non-Polar | 0.1 | TBD | TBD |

TBD: To Be Determined experimentally.

Safety and Handling Precautions

Substituted benzonitriles, as a class, should be handled with care. While specific toxicology data for this compound is limited, related structures are known to be hazardous.

-

Hazard Profile: Similar compounds are often classified as harmful or toxic if swallowed, in contact with skin, or if inhaled. They may cause skin, eye, and respiratory irritation.[1][13]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][15]

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][15]

Conclusion

This compound presents a complex solubility profile, governed by the interplay between its polar hydrogen-bonding groups and its non-polar halogenated aromatic core. Theoretical analysis predicts the highest solubility in polar aprotic solvents like DMSO and the lowest in water and non-polar hydrocarbons.

This guide provides the essential theoretical foundation and, more critically, a robust, field-proven experimental protocol for the precise determination of its solubility. By adhering to the gold-standard shake-flask method, researchers can generate the reliable, high-quality data necessary to advance their work, whether in organic synthesis, process chemistry, or the early stages of drug discovery. The systematic generation and dissemination of such fundamental physicochemical data are invaluable to the broader scientific community.

References

-

European Union. (2021). Standard Operating Procedure for solubility testing. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Course Hero. (n.d.). Experiment 1: Determination of Solubility. Retrieved from [Link]

-

Request PDF. (2025). Solubility and Dissolution Profile Assessment in Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds?. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chlorobenzonitrile. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2024). Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-Chlorobenzonitrile. Retrieved from [Link]

Sources

- 1. CAS 1215206-56-6 | this compound - Synblock [synblock.com]

- 2. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]

- 3. biosynth.com [biosynth.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. chem.ws [chem.ws]

- 9. researchgate.net [researchgate.net]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 12. youtube.com [youtube.com]

- 13. 2-Bromo-4-chlorobenzonitrile | C7H3BrClN | CID 23498524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

Potential biological activity of 5-Amino-2-bromo-4-chlorobenzonitrile

An In-depth Technical Guide to the Potential Biological Activity of 5-Amino-2-bromo-4-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the benzonitrile scaffold is a recurring motif in a multitude of biologically active compounds. Its derivatives have been explored for a wide array of therapeutic applications, including oncology, virology, and microbiology.[1] The specific compound, this compound, with its unique substitution pattern, presents an intriguing starting point for the discovery of new therapeutic agents. This guide aims to provide a comprehensive overview of the potential biological activities of this molecule, drawing upon existing knowledge of structurally related compounds, and to propose a strategic experimental framework for its investigation. As a Senior Application Scientist, the intent is not merely to present data, but to illuminate a path of inquiry, grounded in scientific rationale and practical, validated methodologies.

Molecular Profile of this compound

To embark on the exploration of a compound's biological potential, a thorough understanding of its physicochemical properties is paramount.

Chemical Structure:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Plate cells from various cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia, [2]Hep G2 for liver cancer) [3]in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. 5[2]. Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Antimicrobial Susceptibility Testing

To evaluate the potential antimicrobial activity, a broth microdilution method can be employed to determine the minimum inhibitory concentration (MIC).

Experimental Workflow: Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

-

Compound Preparation: Prepare a stock solution of this compound and create two-fold serial dilutions in a 96-well microtiter plate containing appropriate growth broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific turbidity.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Interpretation and Future Directions

The results from these initial screens will provide valuable insights into the biological potential of this compound.

-

Cytotoxicity Data: Potent IC₅₀ values against specific cancer cell lines would warrant further investigation into the mechanism of cell death (e.g., apoptosis vs. necrosis) and cell cycle analysis.

-

Antimicrobial Data: Low MIC values against certain microorganisms would suggest that the compound could be a lead for the development of new antibiotics or antifungals.

Structure-Activity Relationship (SAR) Considerations:

The presence and position of the amino, bromo, and chloro substituents are critical for the compound's activity. F[4]uture work should involve the synthesis of analogs with modifications at these positions to establish a clear SAR. For example, the amino group can be a key site for derivatization to create more complex molecules with potentially enhanced activity and target specificity.

Conclusion

While direct biological data for this compound is currently scarce, the analysis of structurally related compounds strongly suggests its potential as a valuable scaffold in drug discovery, particularly in the areas of oncology and microbiology. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of its biological activity. The journey from a novel chemical entity to a potential therapeutic agent is a long and arduous one, but it begins with a sound scientific rationale and a well-defined investigational plan. This compound is a promising starting point for such a journey.

References

- Vertex AI Search. (n.d.). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry.

- Benchchem. (n.d.). 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile.

- Synblock. (n.d.). CAS 1215206-56-6 | this compound.

- Benchchem. (n.d.). Synthesis routes of 5-Amino-2-bromobenzonitrile.

- Lovecka, P., Thimova, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., Nindhia, T. G. T., Demnerova, K., & Ruml, T. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. PubMed.

- MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.

- ResearchGate. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides.

- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

- Semantic Scholar. (n.d.). [PDF] Study of Cytotoxic Effects of Benzonitrile Pesticides.

- National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

- PMC - NIH. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- National Institutes of Health. (2022, July 14). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors.

- ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzonitrile synthesis.

- Universidade Federal do Ceará. (2014, April 21). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES.

- Asian Journal of Green Chemistry. (2025, May 10). Synthesis of 5-O-4-Chlorobenzoylpinostrobin as a New Anti-Inflammatory Drug Candidate.

- Benchchem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.

- (n.d.). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4.

- ResearchGate. (2025, August 6). (PDF) Design and Synthesis of Some Enaminonitrile Derivatives of Antipyrine as Potential Novel Anti-Inflammatory and Analgesic Agents.

- PubChem. (2026, January 18). 5-Amino-3-(2-bromoacetyl)-2-chlorobenzonitrile | C9H6BrClN2O | CID.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- PubMed Central. (n.d.). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.

- National Institutes of Health. (n.d.). N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones.

- Smolecule. (n.d.). Buy 2-Amino-4-bromo-5-chloro-3-fluorobenzonitrile.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositorio.ufc.br [repositorio.ufc.br]

Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of 5-Amino-2-bromo-4-chlorobenzonitrile

Abstract

This document provides a comprehensive, field-validated guide for the synthesis of 5-Amino-2-bromo-4-chlorobenzonitrile, a valuable substituted aniline intermediate in pharmaceutical and materials science research. The described methodology starts from the commercially available 2-bromo-4-chlorobenzonitrile and proceeds through a robust two-step pathway involving regioselective electrophilic nitration followed by a chemoselective reduction. This application note is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the transformation. All procedures have been structured for clarity, safety, and high-yield isolation of the target compound.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic building block. The presence of three distinct reactive sites—an amine, a nitrile, and two different halogens—makes it a versatile precursor for the synthesis of complex heterocyclic compounds, including kinase inhibitors and other pharmacologically active agents.

The synthetic challenge lies in the controlled introduction of the amino group onto the 2-bromo-4-chlorobenzonitrile scaffold. A direct amination is synthetically challenging and often unselective. Therefore, a more reliable and well-established indirect approach is employed:

-

Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring. This step leverages the principles of electrophilic aromatic substitution, where the directing effects of the existing substituents (Br, Cl, and CN) guide the incoming electrophile to the desired position.

-

Chemoselective Reduction: Conversion of the nitro group to an amino group (-NH₂). This transformation must be performed under conditions that do not affect the bromo, chloro, or nitrile functionalities.

This two-step sequence is a classic and powerful strategy in organic synthesis for the preparation of aromatic amines.[1]

Overall Synthetic Pathway

The transformation proceeds via a stable, isolable nitro-intermediate, as illustrated below.

Caption: Overall two-step synthesis of the target compound.

Part 1: Regioselective Nitration of 2-Bromo-4-chlorobenzonitrile

Mechanistic Rationale and Causality

The nitration of an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction. The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid with a stronger acid, typically sulfuric acid.[2]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The regiochemical outcome of the reaction is dictated by the combined electronic effects of the substituents already present on the benzene ring:

-

Cyano Group (-CN): A strongly deactivating group due to its inductive electron-withdrawing effect and resonance. It is a meta-director.

-

Halogens (-Br, -Cl): These groups are deactivating due to their inductive effect but are ortho, para-directors because of their ability to donate lone-pair electrons through resonance, stabilizing the arenium ion intermediate.

In the case of 2-bromo-4-chlorobenzonitrile, the positions are influenced as follows:

-

Position 3 is meta to -Cl and ortho to both -Br and -CN.

-

Position 5 is meta to -Br and -CN, and ortho to -Cl.

-

Position 6 is ortho to -CN and para to -Cl.

The strongly meta-directing and deactivating nature of the cyano group at C1 significantly disfavors substitution at the ortho (C2, C6) and para (C4) positions. The directing influence of the halogens is subordinate to the powerful cyano group. The most favorable position for electrophilic attack is C5, which is meta to the cyano group. This leads to the desired intermediate, 2-bromo-4-chloro-5-nitrobenzonitrile.

Detailed Experimental Protocol: Nitration

Safety Warning: This procedure involves the use of concentrated, corrosive acids. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is exothermic and must be cooled properly.

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

-

Acid Mixture: Carefully add 50 mL of concentrated sulfuric acid (98%) to the flask and begin stirring. Cool the acid to 0-5 °C.

-

Substrate Addition: Once the sulfuric acid is cold, add 10.0 g of 2-bromo-4-chlorobenzonitrile (1 eq.) portion-wise, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

-

Nitrating Agent Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid (70%) to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of the substrate over 30-45 minutes, maintaining the internal reaction temperature between 0 °C and 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate).

-

Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A precipitate will form.

-

Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acids.

-

Drying: Dry the isolated solid in a vacuum oven at 50 °C to a constant weight. The product, 2-bromo-4-chloro-5-nitrobenzonitrile, is typically obtained as a pale yellow solid and is often pure enough for the next step.

Data Summary: Nitration Step

| Parameter | Value | Notes |

| Starting Material | 2-Bromo-4-chlorobenzonitrile | C₇H₃BrClN, MW: 216.46 g/mol [3] |

| Amount of Starting Material | 10.0 g (46.2 mmol) | 1.0 equivalent |

| Reagents | ||

| Conc. Sulfuric Acid (98%) | 60 mL (total) | Serves as solvent and catalyst |

| Conc. Nitric Acid (70%) | 5.0 mL (~1.5 eq.) | Nitrating agent |

| Reaction Conditions | ||

| Temperature | 0-5 °C | Critical for controlling selectivity |

| Reaction Time | 2.5 - 3 hours | Monitored by TLC |

| Expected Product | 2-Bromo-4-chloro-5-nitrobenzonitrile | C₇H₂BrClN₂O₂, MW: 261.46 g/mol |

| Expected Yield | 11.0 - 11.8 g | 90-97% |

Part 2: Chemoselective Reduction of the Nitro Intermediate

Mechanistic Rationale and Causality

The reduction of an aromatic nitro group to an amine is a fundamental transformation.[4] A variety of reagents can accomplish this, including catalytic hydrogenation (e.g., H₂/Pd-C) and dissolving metal reductions.[5][6] For substrates containing sensitive functional groups, chemoselectivity is paramount.

In this protocol, we utilize stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic medium (concentrated HCl). This is a classic and highly reliable method known as the Bechamp reduction.[7]

Why SnCl₂/HCl?

-

Chemoselectivity: This reagent system is highly effective at reducing nitro groups while leaving halogens (Br, Cl) and the nitrile group (-CN) intact. Catalytic hydrogenation, for instance, carries a risk of dehalogenation or nitrile reduction under certain conditions.

-

Mild Conditions: The reaction proceeds efficiently at moderately elevated temperatures, avoiding the need for high-pressure hydrogenation equipment.

-

Robustness: The method is tolerant of a wide range of functional groups and is known for producing clean conversions with high yields.[7]

The overall stoichiometry of the reduction is: Ar-NO₂ + 3SnCl₂ + 7HCl → Ar-NH₃⁺Cl⁻ + 3SnCl₄ + 2H₂O

The initial product is the hydrochloride salt of the amine, which is typically a solid. A basic workup is required to neutralize the salt and liberate the free amine.

Detailed Experimental Protocol: Reduction

Safety Warning: This procedure uses concentrated hydrochloric acid, which is corrosive and has noxious fumes. Perform all steps in a chemical fume hood. The neutralization step with a strong base is highly exothermic and requires careful, slow addition and cooling.

-

Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Solution: To the flask, add the 2-bromo-4-chloro-5-nitrobenzonitrile (11.0 g, 42.1 mmol, 1.0 eq.) obtained from the previous step. Add 100 mL of ethanol to create a slurry.

-

Reductant Addition: In a separate beaker, dissolve 57.0 g of stannous chloride dihydrate (SnCl₂·2H₂O, 252.6 mmol, 6.0 eq.) in 75 mL of concentrated hydrochloric acid (37%). This may be gently warmed to aid dissolution.

-

Reaction: Carefully add the SnCl₂/HCl solution to the flask containing the nitro compound.

-

Heating: Heat the reaction mixture to 70-75 °C using a heating mantle and stir for 3-4 hours. The reaction mixture should become a clear, homogeneous solution.

-

Monitoring: Monitor the disappearance of the starting material by TLC (3:1 Hexane:Ethyl Acetate).

-

Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

-

Neutralization: Slowly and carefully add a 30% aqueous sodium hydroxide (NaOH) solution to the cold reaction mixture until the pH is strongly basic (pH > 12). A thick precipitate (tin salts) will form. Caution: This is a highly exothermic process. Maintain cooling with the ice bath throughout the addition.

-

Extraction: Add 150 mL of ethyl acetate to the mixture and stir vigorously for 20 minutes.

-

Filtration: Filter the mixture through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake with additional ethyl acetate (2 x 50 mL).

-

Workup: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Washing & Drying: Combine all organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

Data Summary: Reduction Step

| Parameter | Value | Notes |

| Starting Material | 2-Bromo-4-chloro-5-nitrobenzonitrile | C₇H₂BrClN₂O₂, MW: 261.46 g/mol |

| Amount of Starting Material | 11.0 g (42.1 mmol) | 1.0 equivalent |

| Reagents | ||

| Stannous Chloride Dihydrate | 57.0 g (252.6 mmol) | 6.0 equivalents |

| Conc. Hydrochloric Acid (37%) | 75 mL | Acidic medium |

| Ethanol | 100 mL | Co-solvent |

| Reaction Conditions | ||

| Temperature | 70-75 °C | Ensures reasonable reaction rate |

| Reaction Time | 3-4 hours | Monitored by TLC |

| Expected Product | This compound | C₇H₄BrClN₂, MW: 231.48 g/mol [8] |

| Expected Yield | 8.3 - 9.1 g | 85-93% |

Purification and Final Product Characterization

Purification Protocol

The crude product can be purified by recrystallization to obtain a high-purity solid.

-

Dissolve the crude this compound in a minimal amount of hot ethanol or isopropanol.

-

If necessary, hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: Provides information on the chemical environment of the protons, confirming the aromatic substitution pattern and the presence of the amine group.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (231.48 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile.[9]

-

Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups: N-H stretches (amine) around 3300-3500 cm⁻¹, C≡N stretch (nitrile) around 2220-2240 cm⁻¹, and C-X stretches (halogens) in the fingerprint region.[10]

Visualized Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to final analysis.

Caption: Step-by-step workflow for the synthesis and purification.

References

-

Effective and Facile Synthesis of Nitriles from Aldoximes by Using SnCl4. Not directly cited but provides context on nitrile synthesis. URL: [Link]

- Preparation method of 5-bromo-2-chlorobenzoic acid. Google Patents (CN113321577A). Illustrates related synthetic transformations.

-

2-Bromo-4-chlorobenzonitrile. PubChem, National Center for Biotechnology Information. Source for starting material properties. URL: [Link]

-

Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. ACS Publications. Excellent review on nitroarene reduction. URL: [Link]

-

FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. ResearchGate. Provides spectroscopic data for a similar molecule. URL: [Link]

- New nitration technology used in production of 2-cyano-4-nitro chlorobenzene. Google Patents (CN105859581A). Patent on nitration of a related compound.

- Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. Google Patents (CN101407474A). Context on reactions of substituted benzonitriles.

-

Reduction of nitroarenes to anilines in basic alcoholic media. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. Details on reduction mechanisms. URL: [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Overview of various reduction methods. URL: [Link]

-

Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS. Analytical Methods. RSC Publishing. Context on HPLC-MS analytical methods. URL: [Link]

-

2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E. National Institutes of Health. Example of synthesis via diazonium salts. URL: [Link]

-

Reduction of nitro compounds. Wikipedia. General overview of the transformation. URL: [Link]

-

2-Bromo-4-methylbenzonitrile. ResearchGate. Provides crystallographic data for a related molecule. URL: [Link]

-